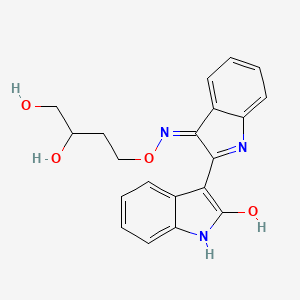

3-(3-((3,4-Dihydroxybutoxy)imino)-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-((3,4-Dihydroxybutoxy)imino)-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(3-((3,4-Dihydroxybutoxy)imino)-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19N3O

- Molecular Weight : 365.4 g/mol

- IUPAC Name : this compound

The compound features a complex structure with multiple functional groups that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of indole, including the compound , exhibit significant antimicrobial properties. A study highlighted that various 1,3-dihydro-2H-indol-2-one derivatives showed activity against a range of pathogens, including:

- Antibacterial Activity : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Antifungal Activity : Inhibition observed against Candida albicans and Aspergillus niger.

- Antitubercular Activity : Demonstrated efficacy against Mycobacterium tuberculosis .

Antiviral Properties

The indole derivatives have also been investigated for their antiviral potential. Some studies report activity against HIV and other viral pathogens, suggesting a broad spectrum of action due to their structural diversity .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The compound may influence various signaling pathways involved in cancer progression. Research indicates that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects. It has been associated with anticonvulsant activities, potentially beneficial in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. A common method involves the Biginelli reaction, which allows for the formation of the indole structure through a one-pot multicomponent approach .

Synthesis Steps:

- Starting Materials : Various aldehydes and urea derivatives.

- Reagents : Catalysts such as calcium chloride (CaCl₂) are often used to facilitate the reaction.

- Conditions : The reaction typically requires reflux conditions to ensure complete conversion.

Study 1: Antimicrobial Efficacy

A recent study synthesized several indole derivatives and tested them against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 3: Neuroprotective Effects

A pharmacological study evaluated the anticonvulsant properties of related indole compounds in animal models. The results suggested a significant reduction in seizure frequency and duration, indicating potential therapeutic applications in epilepsy .

Applications De Recherche Scientifique

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of indole derivatives, including the compound . Research indicates that derivatives of indole can significantly inhibit reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. For instance, a study demonstrated that certain indole derivatives showed higher antioxidant activity than ascorbic acid, suggesting that compounds like 3-(3-((3,4-Dihydroxybutoxy)imino)-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one could be effective in mitigating oxidative damage in cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on indole derivatives reported significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that some derivatives displayed potent activity against resistant strains of bacteria . This suggests that the compound may have potential as a lead structure for developing new antimicrobial agents.

Synthesis and Derivative Studies

The synthesis of This compound typically involves multi-step chemical reactions starting from simpler indole derivatives. The synthesis pathway often includes the formation of imines and subsequent cyclization reactions to construct the indole framework. These synthetic strategies are crucial for optimizing yield and purity for biological testing .

Case Study 1: Antioxidant Evaluation

In a study published in the International Journal of Molecular Sciences, researchers synthesized various indole derivatives and evaluated their antioxidant activities using the ABTS assay. The results indicated that specific modifications to the indole structure enhanced antioxidant efficacy significantly . The compound's structural features were linked to its ability to scavenge free radicals effectively.

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of synthesized indole derivatives against Mycobacterium tuberculosis and other pathogens. The study found that certain derivatives exhibited low MIC values against resistant strains, indicating their potential as novel therapeutic agents in treating infections caused by antibiotic-resistant bacteria .

Analyse Des Réactions Chimiques

Multicomponent Reactions

This compound participates in one-pot multicomponent reactions due to its indole scaffold and substituent flexibility:

-

Biginelli-type reactions : Combines with thioureas/thiobenzamides and aldehydes under CaCl₂ catalysis to form thiazole-fused derivatives (yields: 70–82%) .

-

Eschenmoser coupling : Reacts with thioacetamides or thiobenzamides to form (Z)-3-[aminomethylidene]oxindoles with >85% yield, scalable for drug discovery .

Cyclization Reactions

The hydroxylated side chain and indole nitrogen enable intramolecular cyclization:

a) Hydroxyl Group Reactivity

-

Esterification : Primary/secondary hydroxyls react with acyl chlorides (e.g., acetyl chloride) to form esters under mild conditions .

-

Oxidation : Selective oxidation of vicinal diols (C3/C4 hydroxyls) using NaIO₄ yields a dialdehyde intermediate.

b) Imino Group Modifications

-

Tautomerization : Exists as keto-enol tautomers, influencing electrophilic substitution patterns .

-

Nucleophilic addition : Reacts with Grignard reagents at the C=N bond to form substituted indoles .

Biological Activity-Driven Reactions

The compound’s tyrosine kinase inhibition (IC₅₀ < 1 µM) is enhanced through:

-

Halogenation : Electrophilic bromination at C5/C6 positions improves target binding .

-

Sulfonation : Treatment with SO₃-pyridine introduces sulfonic acid groups, increasing solubility .

Stability and Degradation

-

pH-dependent hydrolysis : The imino bond cleaves under strong acidic (pH < 2) or basic (pH > 12) conditions, reverting to oxindole and hydroxylamine derivatives .

-

Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition, forming dimeric byproducts .

This reactivity profile positions the compound as a versatile scaffold for anticancer agents, kinase inhibitors, and fluorescent probes. Strategic functionalization of its hydroxyl and imino groups enables tailored pharmacokinetic optimization .

Propriétés

Numéro CAS |

854171-35-0 |

|---|---|

Formule moléculaire |

C20H19N3O4 |

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18- |

Clé InChI |

TWOSIFOFWWXXIG-NKFKGCMQSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N/OCCC(CO)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.